molecular formula C9H15N2O14P3S B12065908 [[3,4-Dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

[[3,4-Dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Cat. No.: B12065908
M. Wt: 500.21 g/mol
InChI Key: GKVHYBAWZAYQDO-UHFFFAOYSA-N
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Description

[3,4-Dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: is a complex organophosphorus compound It is characterized by its unique structure, which includes a pyrimidine ring, a thiol group, and multiple phosphate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4-Dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-keto ester and urea under acidic conditions.

    Introduction of the Thiol Group: The thiol group is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with a thiol reagent.

    Glycosylation: The pyrimidine derivative is then glycosylated using a protected ribose derivative under Lewis acid catalysis to form the nucleoside.

    Phosphorylation: The final step involves the phosphorylation of the nucleoside using phosphoryl chloride and subsequent hydrolysis to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphate groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, sulfides.

    Substitution: Phosphate esters, phosphoramidates.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is used as a probe to study enzyme mechanisms, particularly those involving phosphorylation and dephosphorylation. It is also used in the study of nucleotide metabolism and signaling pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in the treatment of diseases involving dysregulated phosphorylation.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [3,4-Dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its interaction with enzymes and other proteins. The compound can act as a substrate or inhibitor of kinases and phosphatases, enzymes that regulate phosphorylation states in cells. By modulating these enzymes, the compound can influence various cellular processes, including signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): A key energy carrier in cells, similar in its phosphate groups but different in its base and sugar components.

    Thymidine Triphosphate (TTP): Another nucleotide triphosphate, differing in its base (thymine) and lacking the thiol group.

    Cytidine Triphosphate (CTP): Similar in structure but with a cytosine base and no thiol group.

Uniqueness

The uniqueness of [3,4-Dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate lies in its combination of a thiol group and multiple phosphate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable tool in both research and industrial applications.

Properties

Molecular Formula

C9H15N2O14P3S

Molecular Weight

500.21 g/mol

IUPAC Name

[[3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H15N2O14P3S/c12-6-4(3-22-27(18,19)25-28(20,21)24-26(15,16)17)23-8(7(6)13)11-2-1-5(29)10-9(11)14/h1-2,4,6-8,12-13H,3H2,(H,18,19)(H,20,21)(H,10,14,29)(H2,15,16,17)

InChI Key

GKVHYBAWZAYQDO-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

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